2-amino-N,N-dimethylpropanamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

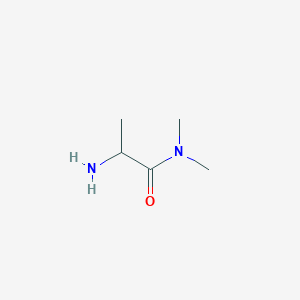

Structure

3D Structure

特性

IUPAC Name |

2-amino-N,N-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(6)5(8)7(2)3/h4H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFGOLVWRKEQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-N,N-dimethylpropanamide chemical structure and IUPAC name

An In-Depth Technical Guide to 2-Amino-N,N-dimethylpropanamide: Structure, Synthesis, and Applications

Introduction

This compound, an N,N-dimethylated derivative of the amino acid alanine, represents a valuable molecular building block for researchers in organic synthesis and medicinal chemistry. Its structure combines the chirality and reactive primary amine of a natural amino acid with a tertiary amide group, a feature known to enhance metabolic stability and modify solubility profiles in drug candidates. This guide provides a comprehensive technical overview of its chemical identity, a detailed, field-proven synthesis protocol, analytical characterization methods, and its strategic importance in the context of modern drug development.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.

IUPAC Nomenclature and Structural Details

The systematic IUPAC name for this compound is This compound .[1] It is also commonly referred to by synonyms such as N¹,N¹-dimethylalaninamide or DL-alaninedimethylamide.[1] The core structure consists of a three-carbon propanamide backbone. A primary amine (-NH₂) is attached to the alpha-carbon (C2), and the amide nitrogen is substituted with two methyl groups.

Physicochemical Data

The compound's physical and chemical properties dictate its handling, reactivity, and pharmacokinetic potential. The data below is summarized for the base compound and its common hydrochloride salt.

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | [1][2] |

| Exact Mass | 116.094963011 Da | [1] |

| CAS Number | 124491-96-9 | [2] |

| Appearance (HCl Salt) | White crystalline powder | [3] |

| Melting Point (HCl Salt) | 139-141 °C | [3] |

| Solubility (HCl Salt) | Soluble in water and organic solvents | [3] |

| XLogP3-AA (Computed) | -0.8 | [1] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | [1] |

| Hydrogen Bond Acceptor Count | 2 (from C=O and -N(CH₃)₂) | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of protecting groups and coupling conditions to ensure high purity and yield. The following protocol is a robust and validated method starting from commercially available N-Boc-Alanine.

Rationale for the Synthetic Strategy

The synthetic challenge lies in selectively forming the N,N-dimethylamide without interfering with the primary amine at the alpha-position. A standard peptide coupling strategy is employed, which follows a logical three-stage process:

-

N-Protection: The alpha-amine of alanine is temporarily masked with a tert-butyloxycarbonyl (Boc) group. This prevents its nucleophilic character from interfering with the subsequent amide bond formation.

-

Amide Coupling: The carboxylic acid of N-Boc-alanine is activated to facilitate nucleophilic attack by dimethylamine, thereby forming the desired tertiary amide.

-

Deprotection: The Boc group is removed under acidic conditions to liberate the primary alpha-amine, yielding the final product.

This sequence ensures that the desired transformations occur at the correct functional groups, a cornerstone of trustworthy and reproducible organic synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-2-amino-N,N-dimethylpropanamide

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-Alanine (10.0 g, 52.8 mmol) in 100 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Coupling Agents: To the cooled solution, add N-Hydroxybenzotriazole (HOBt) (7.8 g, 57.0 mmol) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (11.1 g, 58.1 mmol). Stir the mixture at 0 °C for 20 minutes until the reagents are fully dissolved.

-

Amine Addition: Slowly bubble dimethylamine gas through the solution for 30 minutes, or add a 2.0 M solution of dimethylamine in THF (30 mL, 60 mmol) dropwise, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate as a viscous oil or solid.

Step 2: Deprotection to Yield this compound

-

Dissolution: Dissolve the crude product from Step 1 in 50 mL of DCM.

-

Acidolysis: Add 50 mL of a 4 M solution of HCl in 1,4-dioxane.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt should form.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the resulting white solid under high vacuum to yield this compound hydrochloride. The free base can be obtained by neutralization with a suitable base if required.

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Analytical Characterization

Structural confirmation is essential for validating the synthesis. A combination of spectroscopic techniques provides unambiguous identification.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the α-CH proton, the α-CH₃ protons, the two N-CH₃ groups (which may be non-equivalent due to restricted rotation around the amide bond), and the -NH₂ protons. |

| ¹³C NMR | Resonances for the amide carbonyl carbon, the α-carbon, the α-methyl carbon, and the two N-methyl carbons. |

| Mass Spec (ESI-MS) | The protonated molecule [M+H]⁺ should be observed at m/z 117.1. Tandem MS/MS experiments would likely show characteristic fragmentation patterns, such as the loss of the dimethylamino group.[4] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and a strong amide C=O stretch (~1630-1650 cm⁻¹). |

Applications in Drug Development

The unique structural features of this compound make it a strategic component in the design of novel therapeutics.

A Metabolically Robust Building Block

The tertiary N,N-dimethylamide group is significantly more resistant to enzymatic hydrolysis by proteases and peptidases compared to primary or secondary amides.[5] Incorporating this moiety into a peptide or small molecule drug can dramatically increase its in-vivo half-life, a critical parameter for reducing dosing frequency and improving patient compliance. N-methylation has been shown to be beneficial for enhancing solubility and reducing undesired aggregation.[5]

Modulation of Pharmacokinetic Properties

As a modified amino acid, this compound can be used in prodrug strategies to enhance the absorption and distribution of a parent drug.[6] The primary amine provides a handle for conjugation, while the overall polarity, as indicated by its low LogP value, can be fine-tuned to optimize membrane permeability and interaction with drug transporters.

Role in Peptide and Peptidomimetic Design

In the development of peptide-based drugs, modifying the C-terminus is a common strategy to prevent degradation by carboxypeptidases. Converting the C-terminal carboxylate of a peptide to an N,N-dimethylamide is an effective C-capping strategy. This modification not only enhances stability but can also influence the peptide's conformation, potentially improving its binding affinity to biological targets like enzymes or receptors.[5]

Caption: Conceptual role in the drug discovery pipeline.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its synthesis is achievable through robust and scalable chemical methods. The resulting compound provides a unique combination of a primary amine for further functionalization and a metabolically stable tertiary amide. These features allow for the rational design of drug candidates with improved pharmacokinetic profiles, positioning it as a key building block in the development of next-generation therapeutics.

References

- 1. This compound | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of 2-amino-N,N-dimethylpropanamide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Druggable Space and the Rise of Non-Proteinogenic Building Blocks

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of traditional proteinogenic amino acid scaffolds. The exploration of non-proteinogenic amino acids offers a powerful toolkit to modulate the physicochemical and pharmacological properties of drug candidates, addressing key challenges in drug discovery such as metabolic instability, poor bioavailability, and lack of target specificity. Among these valuable building blocks, 2-amino-N,N-dimethylpropanamide, a chiral, non-proteinogenic amino acid derivative, has emerged as a strategic asset. Its unique structural features provide a compelling combination of steric influence, hydrogen bonding capabilities, and metabolic robustness, making it an attractive component for the design of innovative peptidomimetics and small molecule drugs. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in medicinal chemistry, offering field-proven insights for its effective utilization in drug development programs.

Core Attributes of this compound: A Structural and Physicochemical Analysis

This compound, also known as N,N-dimethylalaninamide, is a derivative of the amino acid alanine. Its core structure features a primary amine at the α-carbon and a tertiary amide at the C-terminus. This seemingly simple modification of a natural amino acid imparts a unique set of properties that are highly advantageous in a medicinal chemistry context.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C5H12N2O | PubChem |

| Molecular Weight | 116.16 g/mol | PubChem |

| CAS Number | 124491-96-9 | Santa Cruz Biotechnology |

| Appearance | White crystal powder (hydrochloride salt) | ChemBK |

| Solubility | Soluble in water and organic solvents (hydrochloride salt) | ChemBK |

The N,N-dimethylation of the C-terminal amide bond is a key feature. This modification prevents the formation of hydrogen bonds at the amide nitrogen, which can significantly impact the conformational preferences of the molecule and its ability to cross biological membranes. Furthermore, the tertiary amide is generally more resistant to enzymatic cleavage by peptidases compared to primary or secondary amides, thereby enhancing the metabolic stability and in vivo half-life of drug candidates.[1]

The primary amine at the α-position serves as a crucial handle for further chemical modifications, allowing for its incorporation into larger molecules through standard peptide coupling or other amine-based chemistries. The stereochemistry at the α-carbon (available as both R and S enantiomers) provides an additional tool for optimizing target engagement and minimizing off-target effects.

Strategic Advantages in Drug Design: Why Choose this compound?

The decision to incorporate a non-proteinogenic building block like this compound into a drug candidate is driven by a desire to overcome specific challenges encountered during the drug discovery process. Here, we delineate the key advantages offered by this unique scaffold.

Enhancing Metabolic Stability

One of the most significant benefits of utilizing this compound is the enhanced resistance to enzymatic degradation. The tertiary amide bond is a poor substrate for many proteases that readily cleave primary and secondary amides. This increased metabolic stability can translate to a longer plasma half-life, reduced dosing frequency, and improved overall exposure of the drug.

Modulating Physicochemical Properties for Improved Pharmacokinetics

The N,N-dimethyl group can influence several key physicochemical properties that govern a drug's pharmacokinetic profile:

-

Solubility: The hydrochloride salt of this compound exhibits good solubility in water and organic solvents, which can be beneficial for formulation and absorption.[2]

-

Lipophilicity: The addition of the two methyl groups increases the lipophilicity of the C-terminal end of the molecule. This can be strategically employed to fine-tune the overall lipophilicity of a drug candidate, which is a critical parameter for membrane permeability and oral bioavailability.

-

Reduced Hydrogen Bonding Potential: The tertiary amide lacks a hydrogen bond donor, which can reduce the propensity for forming strong intermolecular hydrogen bonds. This can lead to improved permeability across biological membranes, a key factor for oral absorption and distribution to target tissues.

Conformational Constraint and Target Engagement

The steric bulk of the N,N-dimethyl group can impose conformational constraints on the local peptide backbone or small molecule scaffold. This can be advantageous in pre-organizing the molecule into a bioactive conformation that is optimal for binding to its biological target. By reducing the entropic penalty of binding, this pre-organization can lead to higher binding affinity and potency.

Synthesis of this compound: A Practical Guide

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale and the availability of starting materials. A common and efficient laboratory-scale synthesis starts from the corresponding N-protected alanine.

Synthesis of this compound Hydrochloride from N-Boc-Alanine

This protocol outlines a reliable method for the preparation of the hydrochloride salt of this compound, a stable and readily handled form of the building block.

Experimental Protocol:

Step 1: Amide Bond Formation

-

Dissolution: Dissolve N-Boc-L-alanine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Activation: To the solution, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Amine Coupling: Cool the reaction mixture to 0 °C and add a solution of dimethylamine (2.0 eq, typically as a solution in THF or as a gas bubbled through the solution) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-2-amino-N,N-dimethylpropanamide.

Step 2: Boc Deprotection and Hydrochloride Salt Formation

-

Deprotection: Dissolve the crude N-Boc-protected intermediate in a suitable solvent such as dioxane or ethyl acetate.

-

Acidification: Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or gaseous HCl) in excess.

-

Precipitation: Stir the mixture at room temperature. The this compound hydrochloride will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether, and dry under vacuum.

References

The Synthetic Potential of 2-Amino-N,N-dimethylpropanamide: A Technical Guide for Organic Chemists

Abstract

2-Amino-N,N-dimethylpropanamide, a chiral α-amino amide, stands as a versatile yet underutilized building block in the landscape of organic synthesis. Its unique structural motif, featuring a primary amine at a stereogenic center adjacent to a sterically accessible N,N-dimethylamide, offers a compelling platform for the construction of complex molecular architectures. This guide explores the untapped potential of this reagent, presenting a forward-looking analysis of its applications in asymmetric catalysis, heterocyclic synthesis, and as a chiral auxiliary. By examining the established reactivity of analogous α-amino amides and N,N-dialkylamides, we provide a technical roadmap for researchers, scientists, and drug development professionals to harness the synthetic utility of this compound.

Introduction: Unveiling a Versatile Chiral Building Block

The quest for novel and efficient synthetic methodologies is a perpetual driver in organic chemistry, particularly in the synthesis of enantiomerically pure compounds for pharmaceutical and materials science applications. Chiral α-amino acids and their derivatives have long been recognized as privileged starting materials due to their ready availability and inherent chirality. Among these, this compound, also known as N,N-dimethylalaninamide, presents a unique combination of functional groups: a nucleophilic primary amine and a robust, yet reactive, tertiary amide. This duality, coupled with the chiral center at the α-position, positions it as a valuable tool for a variety of synthetic transformations. While direct literature on the extensive applications of this specific molecule is nascent, its potential can be confidently inferred from the well-documented reactivity of related structural classes. This guide will illuminate these potential applications, providing a theoretical and practical framework for its integration into modern synthetic workflows.

Physicochemical Properties and Synthesis

A thorough understanding of a reagent's properties is paramount to its effective utilization. This compound is typically available as its hydrochloride salt, a white crystalline powder soluble in water and various organic solvents.[1] The free base can be readily generated in situ or isolated for specific applications.

| Property | Value |

| Molecular Formula | C₅H₁₂N₂O |

| Molecular Weight | 116.16 g/mol |

| CAS Number | 124491-96-9 |

| Appearance | White crystalline powder (hydrochloride salt) |

The synthesis of this compound can be achieved through standard amidation procedures, typically starting from N-protected alanine. A common route involves the coupling of Boc-Alanine with dimethylamine using a suitable coupling agent, followed by deprotection of the amine.

Potential Applications in Asymmetric Synthesis

The true potential of this compound lies in its application in asymmetric synthesis, where the inherent chirality of the molecule can be leveraged to induce stereoselectivity in a variety of transformations.

As a Precursor to Chiral Ligands for Transition Metal Catalysis

The primary amine of this compound serves as a versatile handle for the synthesis of novel chiral ligands. The ability to readily form Schiff bases, amides, or be reductively aminated allows for the facile introduction of various coordinating moieties. These ligands can then be employed in a range of transition-metal-catalyzed reactions.

References

A Spectroscopic Guide to 2-amino-N,N-dimethylpropanamide: Elucidating Molecular Structure through NMR, IR, and MS

Introduction

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. 2-amino-N,N-dimethylpropanamide, also known as N,N-dimethylalaninamide, is a compound of interest due to its structural relation to the amino acid alanine, suggesting potential applications in peptide synthesis and medicinal chemistry.[1] This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and scientists a detailed roadmap for its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles and validated through data from analogous compounds, ensuring a trustworthy and authoritative resource.

Molecular Structure and Properties

Before delving into the spectroscopic analysis, it is essential to establish the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | PubChem[1] |

| Molecular Weight | 116.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C(=O)N(C)C)N | PubChem[1] |

| CAS Number | 13032-31-8 |

The structural formula of this compound is depicted below, providing a visual reference for the subsequent spectroscopic interpretation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural analysis of this compound.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a 400 MHz or 600 MHz instrument, for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio, the relaxation delay (D1) of 1-5 seconds, and the spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 | Quartet | 1H | CH |

| ~2.9 | Singlet | 6H | N(CH₃)₂ |

| ~1.6 | Broad Singlet | 2H | NH₂ |

| ~1.2 | Doublet | 3H | CHCH₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Amide) |

| ~50 | CH |

| ~37 | N(CH₃)₂ |

| ~20 | CHCH₃ |

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The methine proton (CH) adjacent to the amino group is anticipated to appear as a quartet due to coupling with the neighboring methyl protons. The six protons of the two N-methyl groups are chemically equivalent and should produce a sharp singlet. The two protons of the primary amine group (-NH₂) are expected to give a broad singlet, with a chemical shift that can be dependent on concentration and the solvent used.[2] The three protons of the methyl group attached to the chiral center will appear as a doublet due to coupling with the methine proton.

The ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule. The amide carbonyl carbon (C=O) will resonate at the lowest field (~175 ppm). The methine carbon (CH) is expected around 50 ppm, while the two equivalent N-methyl carbons will appear as a single peak around 37 ppm. The methyl carbon of the alanine backbone will be observed at the highest field (~20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first. Then, the sample spectrum is recorded. The final spectrum is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1550 | Medium | N-H bend (primary amine) |

| ~1450 | Medium | C-H bend (aliphatic) |

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amine group. The presence of a strong absorption band around 1650 cm⁻¹ is a clear indicator of the amide carbonyl (C=O) stretching vibration, often referred to as the amide I band. The N-H bending vibration of the primary amine is expected to appear around 1550 cm⁻¹. Aliphatic C-H stretching and bending vibrations will be observed in their characteristic regions of 2950-2850 cm⁻¹ and ~1450 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which will likely produce the protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would result in the molecular ion (M⁺˙) and more extensive fragmentation.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data

| m/z | Possible Fragment |

| 117 | [M+H]⁺ |

| 116 | [M]⁺˙ |

| 72 | [CH₃CH(NH₂)C=O]⁺ or [C(=O)N(CH₃)₂]⁺ |

| 44 | [CH₃CHN]⁺ |

Interpretation of Mass Spectrum

The ESI mass spectrum of this compound is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 117. Under EI conditions, the molecular ion peak [M]⁺˙ would be observed at m/z 116.

A plausible fragmentation pathway is initiated by the cleavage of the C-C bond between the carbonyl group and the alpha-carbon. This can lead to the formation of characteristic fragment ions.

Figure 2: Proposed mass spectrometry fragmentation pathway.

The fragmentation of N,N-dimethylated amino acid derivatives often involves the loss of the dimethylamino group or cleavage adjacent to the carbonyl group.[3] A key fragment would be the immonium ion resulting from the cleavage of the bond between the alpha-carbon and the carbonyl carbon, leading to a fragment with an m/z of 44. Another significant fragment at m/z 72 could correspond to the dimethylcarbamoyl cation. The analysis of these fragmentation patterns provides confirmatory evidence for the proposed structure.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted ¹H and ¹³C NMR spectra map out the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this compound in their scientific endeavors. The presented protocols and interpretations are based on fundamental spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity.

References

2-amino-N,N-dimethylpropanamide hydrochloride salt properties

An In-Depth Technical Guide to 2-amino-N,N-dimethylpropanamide Hydrochloride

Introduction

This compound hydrochloride is a derivative of the amino acid alanine, characterized by a primary amine and a dimethylated amide functional group. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility, making it a highly versatile and valuable building block in modern organic synthesis. Its bifunctional nature allows for its incorporation into a wide array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, reactivity, applications, and analytical methodologies, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

The fundamental properties of this compound hydrochloride are critical for its application in synthesis and formulation. These properties are summarized below. It is important to note that while the core structure is this compound, commercial availability often specifies stereoisomers, such as the (R)-enantiomer.

Chemical Structure

Caption: Chemical structure of this compound hydrochloride.

Core Data Summary

A compilation of key identifying and physical data is presented in the table below. Note that some properties may be specific to a particular stereoisomer, as indicated by the CAS number.

| Property | Value | Reference(s) |

| IUPAC Name | This compound hydrochloride | [1] |

| CAS Number | 1384435-39-5 ((R)-isomer) | [2][3] |

| 84827-06-5 (isomer unspecified) | [4] | |

| Molecular Formula | C₅H₁₃ClN₂O | [2][3] |

| Molecular Weight | 152.62 g/mol | [2][3][5] |

| Appearance | White crystal powder | [6] |

| Melting Point | 139-141°C | [6] |

| Solubility | Soluble in water | [6][7] |

| SMILES | C--INVALID-LINK--C(=O)N(C)C.Cl ((R)-isomer) | [2] |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound hydrochloride is typically achieved through multi-step processes starting from readily available amino acids or their derivatives. A common strategy involves the protection of the amino group, followed by amide formation, and concluding with deprotection to yield the final hydrochloride salt.

One documented approach begins with Boc-protected glycine (Boc-Gly-OH).[8] This method involves:

-

Amide Formation (Ammonolysis): The carboxylic acid of the protected amino acid is activated, often using a coupling agent like EDC/HCl in the presence of HOBt, and then reacted with dimethylamine to form the N,N-dimethylamide.

-

Deprotection: The Boc (tert-Butoxycarbonyl) protecting group is removed under acidic conditions, which concurrently forms the hydrochloride salt of the primary amine.

This sequence ensures that the primary amine does not interfere with the amide bond formation step. The choice of the Boc group is strategic due to its stability under the conditions required for amidation and its facile removal with acid.

Caption: Generalized workflow for the synthesis of this compound HCl.

Chemical Reactivity

The reactivity of this compound is governed by its two primary functional groups:

-

Primary Amine (-NH₂): This group is nucleophilic and serves as the main site for derivatization. It readily participates in reactions such as acylation to form new amides, alkylation, and Schiff base formation with aldehydes and ketones.

-

Amide (-C(=O)N(CH₃)₂): The tertiary amide is generally stable. However, it can be hydrolyzed back to a carboxylic acid under harsh acidic or basic conditions, or reduced to an amine using strong reducing agents like lithium aluminum hydride.

The hydrochloride salt form ensures the amine is protonated, rendering it non-nucleophilic. To utilize the amine's reactivity, a base is typically added to the reaction mixture to generate the free amine in situ.

Applications in Research and Development

The structural features of this compound hydrochloride make it a valuable intermediate in several areas of chemical research.

-

Pharmaceutical Synthesis: It is a key building block for creating more complex molecules with potential biological activity. For instance, related glycinamide derivatives are used to synthesize Lp-PLA₂ enzyme inhibitors, which are investigated for the treatment of atherosclerosis.[8] Its chiral nature (when using a specific enantiomer) is particularly crucial in drug development, where stereochemistry often dictates efficacy and safety.

-

Agrochemicals: N-alkylaminoacetamide compounds, which can be synthesized from this precursor, have applications as agricultural fungicides.[8] The N,N-dimethylpropanamide moiety can be incorporated into larger structures to modulate properties like solubility, stability, and biological target affinity.

-

Fine Chemical Industry: Beyond specific applications, it serves as a versatile starting material for producing a variety of fine chemicals and specialized polymers.[9] The ability to selectively react at the primary amine allows for controlled, stepwise molecular construction.

Analytical Methodologies

A robust analytical framework is essential for verifying the identity, purity, and quantity of this compound hydrochloride. A multi-technique approach is typically employed.

Caption: A typical analytical workflow for the characterization of the target compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be expected to show distinct signals for the alpha-proton, the alpha-methyl protons (as a doublet), the N-H protons of the primary amine (often a broad singlet), and two singlets for the non-equivalent N-methyl groups of the amide.

-

¹³C NMR: Key signals would include the carbonyl carbon, the alpha-carbon, the alpha-methyl carbon, and the two N-methyl carbons.[10]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z value reflecting the molecular weight of the free amine (116.16 g/mol ).[1][11]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations from the primary amine, C-H stretches from the alkyl groups, and a strong C=O stretch from the tertiary amide group.

Chromatographic and Titrimetric Analysis

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for assessing the purity of the compound and quantifying it against a reference standard.[12]

-

Argentometric Titration: This classical titrimetric method can be used to determine the exact content of the hydrochloride salt. It involves titrating the chloride ions with a standardized solution of silver nitrate.[12]

Experimental Protocol: Argentometric Titration for Hydrochloride Content

This protocol provides a reliable method for quantifying the chloride content, thereby confirming the stoichiometry of the hydrochloride salt.

-

Preparation of Standard Solution: Prepare a 0.1 M silver nitrate (AgNO₃) solution and standardize it against a primary standard (e.g., sodium chloride).

-

Sample Preparation: Accurately weigh approximately 100-150 mg of this compound hydrochloride into a clean beaker. Dissolve the sample in 50 mL of deionized water.

-

Titration:

-

Place the beaker on a magnetic stirrer and immerse a calibrated silver electrode and a reference electrode connected to a potentiometer.

-

Titrate the sample solution with the standardized 0.1 M AgNO₃ solution, adding the titrant in small increments, especially near the equivalence point.

-

Record the potential (in mV) after each addition. The endpoint is the point of maximum inflection on the titration curve (determined via the first or second derivative).

-

-

Calculation: The percentage of HCl is calculated using the volume of AgNO₃ consumed at the endpoint, its molarity, the sample weight, and the molecular weight of HCl.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride.

-

Hazard Identification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It can also be harmful if swallowed (H302).[5][13]

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[14][15]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Prevent contact with skin and eyes.[14][15]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[3][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound hydrochloride is a foundational building block with significant utility for the scientific research community. Its well-defined physicochemical properties, predictable reactivity, and versatile nature make it an important intermediate in the synthesis of high-value compounds in the pharmaceutical and agrochemical sectors. A thorough understanding of its characteristics, coupled with appropriate analytical validation and safe handling practices, enables researchers to effectively leverage this compound in the development of novel chemical entities.

References

- 1. This compound | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-Amino-N,N-dimethylpropanamide hydrochloride 95% | CAS: 1384435-39-5 | AChemBlock [achemblock.com]

- 3. 1384435-39-5|(R)-2-Amino-N,N-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 4. 84827-06-5|2-Amino-N,2-dimethylpropanamide hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-amino-N,2-dimethylpropanamide hydrochloride | C5H13ClN2O | CID 53409047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 2-CHLORO-N,N-DIMETHYL-1-PROPANAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. chemical-label.com [chemical-label.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

stability and storage conditions for 2-amino-N,N-dimethylpropanamide

An In-depth Technical Guide to the Stability and Storage of 2-amino-N,N-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chemical intermediate in various synthetic applications. The integrity and purity of this compound are paramount for the success of downstream processes, making a thorough understanding of its stability and optimal storage conditions essential. This guide provides a detailed examination of the factors influencing the stability of this compound, including its inherent chemical liabilities, susceptibility to environmental factors, and potential degradation pathways. We will explore the scientific rationale behind recommended storage and handling protocols, and provide a comprehensive methodology for researchers to conduct their own stability assessments.

Introduction and Molecular Profile

This compound, a derivative of the amino acid alanine, features two key functional groups: a primary amine at the alpha-position and a tertiary amide. This dual functionality makes it a versatile building block in organic synthesis.[1] However, these same functional groups are the primary sites of potential chemical degradation. Understanding the reactivity of the amine and the stability of the amide bond is the foundation for preserving the compound's integrity.

Caption: Molecular structure of this compound.

This guide serves as a technical resource for professionals who require reliable, high-purity this compound for their research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties is essential for proper handling and experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₅H₁₂N₂O | [3] |

| Molecular Weight | 116.16 g/mol | [3] |

| Appearance | White crystal powder | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| CAS Number | 124491-96-9 | [3] |

Chemical Stability Profile

The molecule's stability is governed by the chemical reactivity of its primary amine and tertiary amide functional groups. Under recommended storage conditions, the compound is stable.[4] However, deviation from these conditions can lead to degradation.

Amide Hydrolysis

The amide bond is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. This reaction can be catalyzed by both acid and base, cleaving the amide bond to yield 2-aminopropanoic acid (alanine) and dimethylamine.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, a hydroxide ion directly attacks the carbonyl carbon. This pathway is generally more facile for amides than the acid-catalyzed route.

Given the presence of the basic amino group, the local pH environment can influence this process. For researchers using this compound in buffered solutions, careful consideration of the pH is critical to prevent unintended degradation.

Oxidative Degradation

The primary amine group is a potential site for oxidation. Strong oxidizing agents can react with the amine, leading to a variety of degradation products and compromising the sample's purity.[4][5] This reactivity is the basis for the incompatibility with strong oxidizers.

Thermal Decomposition

While stable at room temperature, exposure to extremes of temperature should be avoided.[4] High temperatures provide the activation energy needed to overcome reaction barriers, accelerating hydrolysis and potentially leading to other decomposition pathways. Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides (NOx).[4]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Adherence to proper storage and handling protocols is the most effective way to ensure the long-term stability of this compound.

Storage

The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] The general recommendation is room temperature.[4][6] For long-term storage, refrigeration (0-8 °C) can also be considered to minimize any potential slow degradation over time.[7]

Handling

-

Atmosphere: Handle in an inert atmosphere where possible to minimize contact with atmospheric moisture and oxygen.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases.[4][5]

-

Light: Avoid exposure to direct sunlight and strong light sources to prevent potential photolytic degradation.[4]

-

Personal Protective Equipment (PPE): Due to its irritant nature, appropriate PPE, including gloves, safety goggles, and a lab coat, should be worn at all times.[1] Work in a well-ventilated area or a fume hood to avoid inhalation.[4]

| Condition | Recommended | To Be Avoided | Rationale |

| Temperature | Room Temperature (or 0-8 °C) | Extremes of temperature, heat sources | Prevents thermal decomposition and accelerates degradation kinetics.[4] |

| Atmosphere | Dry, well-ventilated area | High humidity | The compound is soluble in water; moisture can promote hydrolysis.[1][4] |

| Light | Store in the dark or in an opaque container | Direct sunlight | Prevents potential photolytic degradation pathways.[4] |

| Chemical Contact | Inert materials | Strong oxidizing agents, strong bases | Prevents oxidative degradation and base-catalyzed hydrolysis.[4][5] |

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical experiment to identify potential degradation products and pathways, providing a comprehensive understanding of a compound's stability profile. This protocol serves as a template for researchers.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂), 30%

-

Class A volumetric flasks, pipettes

-

pH meter

-

HPLC system with UV or PDA detector

Methodology:

Caption: Experimental workflow for a forced degradation study.

Step 1: Preparation of Stock Solution

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

Step 2: Application of Stress Conditions

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature and monitor over time (e.g., sample at 2, 8, 24 hours). Neutralize with acid before analysis.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place a known quantity of the solid compound in an oven at an elevated temperature (e.g., 80 °C) for 48 hours. Dissolve in the initial solvent before analysis.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

Step 3: Sample Analysis

-

At each designated time point, withdraw an aliquot of the stressed sample.

-

If necessary, neutralize the acid and base-stressed samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method.[8] High-performance liquid chromatography is ideal for separating the parent compound from potential degradation products.[8]

Step 4: Data Interpretation

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of degradation by the loss of the parent peak area.

-

Observe the formation and relative area of any new peaks, which represent degradation products.

-

Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[9]

Conclusion

The chemical integrity of this compound is contingent upon a clear understanding of its inherent stability and careful control of its environment. The primary degradation risks are hydrolysis of the amide bond, particularly under non-neutral pH conditions, and oxidation of the primary amine. By adhering to the recommended storage conditions—specifically, maintaining a cool, dry, and dark environment and avoiding contact with incompatible materials like strong oxidizers—researchers can ensure the compound's purity and reliability for its intended applications. The provided forced degradation protocol offers a robust framework for scientists to proactively assess stability and validate handling procedures within their specific experimental contexts.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-AMino-N,N-diMethyl-propanaMide HCl | 1219200-57-3 [chemicalbook.com]

- 7. 2-Amino-N,2-dimethyl-propanamide 95% | CAS: 106914-07-2 | AChemBlock [achemblock.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Note: A Protocol for the Incorporation of 2-Amino-N,N-dimethylpropanamide into Synthetic Peptides

Abstract & Introduction

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide design, enabling the creation of peptidomimetics with enhanced stability, constrained conformations, and novel biological activities. Among these, α,α-disubstituted amino acids are of significant interest. 2-amino-N,N-dimethylpropanamide, a derivative of aminoisobutyric acid (Aib), is a prime example. Its gem-dimethyl group at the α-carbon restricts the conformational freedom of the peptide backbone, often promoting helical secondary structures.[1][2] This conformational rigidity can enhance binding affinity to biological targets and, crucially, provides steric shielding that significantly increases resistance to enzymatic degradation by proteases.[3][4]

However, the very feature that imparts these desirable properties—the sterically hindered α-carbon—presents a formidable challenge during chemical synthesis.[5] Standard peptide coupling conditions are often inefficient, leading to low yields, incomplete reactions, and the formation of deletion sequences. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of this compound into peptide sequences using optimized Solid-Phase Peptide Synthesis (SPPS) protocols. We will delve into the causality behind the synthetic challenges and present a robust, field-proven methodology using modern coupling reagents to overcome them.

Physicochemical Properties of this compound

A clear understanding of the building block's properties is essential for its effective use.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 124491-96-9 | [7] |

| Molecular Formula | C₅H₁₂N₂O | [6][7] |

| Molecular Weight | 116.16 g/mol | [6][7] |

| Appearance | Typically a white crystalline powder (as HCl salt) | [8] |

| Solubility (HCl Salt) | Soluble in water and organic solvents | [8] |

The Mechanistic Challenge: Overcoming Steric Hindrance

The primary obstacle in coupling this compound is the severe steric hindrance around its α-amino group. The two methyl groups flank the nucleophilic nitrogen, creating a crowded environment that physically blocks the approach of an activated carboxylic acid from the incoming amino acid. This drastically reduces the rate of the desired acylation reaction.[5][9] Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) are often insufficient to drive the reaction to completion.[9]

References

- 1. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. scienmag.com [scienmag.com]

- 6. This compound | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Amide Bond Formation Utilizing 2-amino-N,N-dimethylpropanamide

Section 1: Executive Overview

The amide bond is a cornerstone of medicinal chemistry and drug development, forming the critical linkage in a vast array of pharmaceuticals, from peptides to small molecule inhibitors.[1][2][3] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently executed reactions in the field.[1][4] This guide focuses on the strategic coupling of carboxylic acids with 2-amino-N,N-dimethylpropanamide, a versatile building block whose structure presents unique considerations. Its primary amine offers a reactive site for coupling, while the adjacent gem-dimethyl group introduces significant steric bulk that can influence reaction kinetics and reagent choice.[5][6]

This document provides an in-depth analysis of the underlying reaction mechanisms, a comparative guide to selecting appropriate coupling reagents, detailed, field-proven experimental protocols, and a comprehensive troubleshooting guide to empower researchers to overcome common challenges and achieve high-yield, high-purity synthesis of target amide compounds.

Section 2: The Mechanistic Underpinnings of Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to a competing, rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[7][8] Therefore, the core principle of modern amide coupling is the in situ activation of the carboxylic acid, converting its hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for attack by the amine nucleophile.[8][9] This is achieved through the use of specialized coupling reagents.

Carbodiimide-Mediated Activation (e.g., EDC)

Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis.[10] The mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate.[8] While this intermediate can be directly attacked by the amine, it is also prone to rearrangement and racemization.

To mitigate these side reactions and enhance efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost universally employed.[11][12] These additives intercept the O-acylisourea to form a more stable, yet highly reactive, active ester (e.g., HOBt ester). This active ester is less susceptible to racemization and reacts cleanly with the amine to yield the desired amide, regenerating the HOBt catalyst in the process.[1][13][14][15]

Caption: EDC/HOBt coupling mechanism.

Onium Salt-Mediated Activation (e.g., HATU)

For challenging couplings, particularly those involving sterically hindered amines or acids, onium salts such as HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are exceptionally effective.[10][16] The mechanism involves initial deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA). The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, liberating tetramethylurea.[17][18] The amine then attacks this active ester to form the final amide.[18]

The superiority of HATU in difficult cases is attributed to the electron-withdrawing nature of the pyridine nitrogen in the HOAt leaving group, which increases the reactivity of the active ester.[17] This makes HATU an excellent choice for coupling with this compound, where steric hindrance from the gem-dimethyl groups can slow the reaction.[16]

Caption: HATU coupling mechanism.

Section 3: Reagent Selection Guide

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, cost, desired purity profile, and reaction scale.[7][19]

| Reagent System | Class | Key Byproducts | Advantages | Disadvantages/Considerations |

| EDC / HOBt | Carbodiimide | EDC-Urea, HOBt | Cost-effective, water-soluble byproduct (easy removal), well-established protocols.[10][20] | Less effective for highly hindered substrates[19], HOBt has explosive properties under certain conditions.[11] |

| DCC / HOBt | Carbodiimide | Dicyclohexylurea (DCU) | Inexpensive, powerful activator.[11] | DCU is often insoluble and can be difficult to remove completely from the product.[21][22] |

| HATU / Base | Aminium/Uronium Salt | Tetramethylurea, HOAt | Highly efficient, rapid kinetics, excellent for sterically hindered substrates, low racemization.[10][16] | Higher cost, tetramethylurea byproduct can be difficult to remove via extraction[23], HOAt is explosive.[23] |

| PyBOP / Base | Phosphonium Salt | Hexamethylphosphoramide (HMPA) from older BOP, tripyrrolidinophosphine oxide | High reactivity, good for many standard couplings.[10][24] | Byproducts can be challenging to remove. Original BOP reagent produces carcinogenic HMPA.[10] |

Recommendation for this compound: For initial trials and cost-sensitive applications, EDC/HOBt is a robust starting point. For substrates where the EDC/HOBt protocol provides low yields, or when coupling with a particularly hindered carboxylic acid, HATU is the reagent of choice due to its superior efficacy in overcoming steric challenges.[16]

Section 4: Experimental Protocols & Workflow

The following protocols provide a detailed, step-by-step guide for the coupling of a generic carboxylic acid with this compound.

Caption: General experimental workflow for amide coupling.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a standard and reliable method for many amide bond formations.

Reagents and Materials:

-

Carboxylic Acid (1.0 eq)

-

This compound (1.1 eq)

-

EDC·HCl (1.2 eq)

-

HOBt (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NH₄Cl, Saturated aqueous NaHCO₃, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M concentration).

-

Activation: Cool the solution to 0 °C using an ice bath. Add HOBt (1.2 eq), this compound (1.1 eq), and DIPEA (3.0 eq). Stir for 5 minutes.

-

Coupling: Add EDC·HCl (1.2 eq) portion-wise to the stirring solution at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up: Quench the reaction by adding water or saturated aqueous NH₄Cl.[7] If DCM was used, dilute with additional DCM. If DMF was used, dilute with Ethyl Acetate and water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography or recrystallization to obtain the pure amide product.[25]

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically demanding substrates or when Protocol 1 fails to provide satisfactory yields.

Reagents and Materials:

-

Carboxylic Acid (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous NH₄Cl, Brine

-

Anhydrous Na₂SO₄ or MgSO₄

-

Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).

-

Pre-activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.[7] A color change may be observed as the active ester forms.

-

Coupling: Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl and dilute with Ethyl Acetate.

-

Transfer to a separatory funnel. Wash the organic layer extensively with water (3-5x) to remove DMF and tetramethylurea, followed by a final wash with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Section 5: Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during amide coupling reactions.[7][9]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Incomplete Acid Activation: Insufficient coupling reagent or base.[7]- Amine Deactivation: Protonation of the amine by the carboxylic acid.[7]- Steric Hindrance: Bulky groups on either substrate are slowing the reaction.[7][19]- Hydrolysis: Presence of water hydrolyzing the active intermediate.[7] | - Increase equivalents of coupling reagent and/or base (e.g., to 1.5 eq).- Ensure sufficient non-nucleophilic base (e.g., DIPEA) is present.- Switch to a more powerful coupling reagent like HATU.[16] Consider gentle heating (40-50 °C) for very hindered cases.- Use anhydrous solvents and reagents; run the reaction under an inert atmosphere. |

| Side Product Formation | - Racemization: Loss of stereochemical integrity at an alpha-chiral center on the carboxylic acid.- Guanidinylation: Reaction of the amine with the uronium salt (e.g., HATU) to form a guanidinium byproduct. | - Use additives known to suppress racemization like HOBt or HOAt.[7] Run the reaction at a lower temperature (0 °C).- Use a pre-activation protocol where the acid and coupling reagent are stirred together before adding the amine. |

| Difficult Purification | - EDC/DCC Byproduct: Water-soluble EDC-urea is typically easy to remove, but insoluble DCU can be problematic.[22]- HATU Byproduct: Tetramethylurea is water-soluble but can be difficult to remove completely from polar products.[23] | - For DCU, attempt to precipitate it from the crude mixture by adding a solvent like acetonitrile (MeCN) and filtering.[22]- For tetramethylurea, perform multiple aqueous washes during work-up. If the product is stable, washing with dilute acid (e.g., 1M HCl) can help remove basic impurities. |

Section 6: References

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from --INVALID-LINK--

-

Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from --INVALID-LINK--

-

Benchchem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved from --INVALID-LINK--

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Retrieved from --INVALID-LINK--

-

Vale, G. N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Published by NIH. Retrieved from --INVALID-LINK--

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from --INVALID-LINK--

-

Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

-

ChemicalBook. (2024). HATU:a third-generation coupling reagent. Retrieved from --INVALID-LINK--

-

Benchchem. (2025). Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline. Retrieved from --INVALID-LINK--

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Published by RSC Publishing. DOI:10.1039/C5OB02129D. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). HATU. Retrieved from --INVALID-LINK--

-

Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Methods for amide bond synthesis.7. Retrieved from --INVALID-LINK--

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from --INVALID-LINK--

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from --INVALID-LINK--

-

amphoteros. (2014). Uphill battles in amide couplings. Retrieved from --INVALID-LINK--

-

Pattabiraman, V. R., & Bode, J. W. (2011). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Angewandte Chemie International Edition. Published by NIH. Retrieved from --INVALID-LINK--

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from --INVALID-LINK--

-

Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from --INVALID-LINK--

-

Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from --INVALID-LINK--

-

ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from --INVALID-LINK--

-

ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from --INVALID-LINK--

-

ChemBK. (2024). Propanamide, 2-amino-N,N-dimethyl-. Retrieved from --INVALID-LINK--

-

Reddit. (2022). amide coupling help. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--

-

Reddit. (2020). Looking for some advice for purification of diamide. Retrieved from --INVALID-LINK--

-

YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from --INVALID-LINK--

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from --INVALID-LINK--

-

Advanced ChemBlocks. (n.d.). 2-Amino-N,2-dimethyl-propanamide. Retrieved from --INVALID-LINK--

-

Exploring Applications of 3-Amino-2,2-dimethylpropanamide in Chemical Synthesis. (n.d.). Retrieved from --INVALID-LINK--

-

Benchchem. (n.d.). 3-amino-N-ethyl-2,2-dimethylpropanamide. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Scheme 4 A proposed mechanism of N,N-dimethylamination of carboxylic acid.. Retrieved from --INVALID-LINK--

-

Zises, C. P., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Organic Letters. Published by ACS Publications. Retrieved from --INVALID-LINK--

-

Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from --INVALID-LINK--

-

Benchchem. (n.d.). 2-Amino-N,2-dimethylpropanamide. Retrieved from --INVALID-LINK--

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-N,2-dimethylpropanamide | 106914-07-2 | Benchchem [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 9. hepatochem.com [hepatochem.com]

- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 11. bachem.com [bachem.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 17. HATU - Wikipedia [en.wikipedia.org]

- 18. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 19. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 20. peptide.com [peptide.com]

- 21. peptide.com [peptide.com]

- 22. reddit.com [reddit.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 25. researchgate.net [researchgate.net]

Application Notes and Protocols for the Potential Use of 2-amino-N,N-dimethylpropanamide in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical framework and proposed protocols for the application of 2-amino-N,N-dimethylpropanamide in solid-phase peptide synthesis (SPPS). It has been identified that this compound is the N,N-dimethylamide of the amino acid alanine. A comprehensive review of current scientific literature reveals a notable absence of established protocols for the direct incorporation of this moiety as a building block in standard SPPS workflows. The primary challenge lies in the chemically inert nature of the C-terminal tertiary amide, which precludes its activation for subsequent coupling reactions. However, its structure, featuring a free primary amine, makes it a viable candidate for use as a C-terminal capping agent. This application note will explore the scientific rationale behind this proposed use, present a detailed, albeit theoretical, protocol for its implementation, and discuss the challenges associated with its potential incorporation within a peptide sequence.

Introduction: Understanding this compound in the Context of SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the stepwise assembly of amino acids into a desired sequence on a solid support.[1][2] The success of SPPS relies on a repertoire of well-characterized protected amino acids and coupling reagents. This compound (CAS 124491-96-9) is structurally equivalent to DL-alaninamide with two methyl groups on the amide nitrogen.[3]

While the N-terminal primary amine of this compound is available for reaction, the C-terminal N,N-dimethylamide presents a significant hurdle for its use as a standard building block in SPPS. In a typical SPPS cycle, the carboxylic acid of the incoming amino acid is activated to facilitate amide bond formation with the N-terminus of the growing peptide chain.[4] The tertiary amide of this compound is not amenable to such activation under standard SPPS conditions.

Therefore, the most chemically plausible application of this compound in SPPS is as a C-terminal modifying agent , specifically for the generation of peptides with a C-terminal N,N-dimethylamide. This modification can be of interest in drug development to enhance metabolic stability and alter pharmacokinetic properties.[5]

Proposed Application: C-Terminal N,N-Dimethylamidation of Peptides

The introduction of an N,N-dimethylamide at the C-terminus of a peptide can be achieved by coupling this compound to the fully synthesized, resin-bound peptide. This process would occur after the final amino acid has been added and deprotected, but before the peptide is cleaved from the resin.

Scientific Rationale

The free primary amine of this compound can act as a nucleophile, attacking the activated C-terminus of the peptide that is attached to the resin via a linker. This reaction would result in the formation of a new amide bond, effectively capping the peptide with the N,N-dimethylpropanamide moiety. This strategy is analogous to the synthesis of other C-terminally modified peptides where an amine is used to cleave the peptide from the resin, forming a C-terminal amide in the process.[6]

Proposed Experimental Protocol

The following protocol is a theoretical workflow for the C-terminal N,N-dimethylamidation of a peptide on a solid support. It assumes the use of a standard Fmoc/tBu strategy and a resin with a linker susceptible to nucleophilic cleavage by an amine, such as a Wang or a 2-chlorotrityl chloride resin.

Materials and Reagents:

-

Fully synthesized peptide on a suitable resin (e.g., Wang resin)

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol Steps:

-

Resin Preparation:

-

Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Perform a final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

-